molecular formula C21H17Br B8239560 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene

Cat. No.: B8239560
M. Wt: 349.3 g/mol
InChI Key: MNLKPUYYGLJSRW-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene (CAS 2222970-00-3) is a high-purity brominated fluorene derivative offered with a minimum assay of 99.0% . This compound serves as a versatile organic synthetic intermediate, particularly in advanced materials research . The fluorene core is a rigid, planar polycyclic aromatic hydrocarbon whose structure can be functionalized to tune photophysical and electronic properties . The bromine atom at the 2-position provides a reactive site for further cross-coupling reactions, such as Suzuki or Yamamoto couplings, which are pivotal for constructing more complex π-conjugated systems for optoelectronic applications . Researchers value this compound for developing novel materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . The 9,9-dimethyl groups enhance solubility in organic solvents, facilitating thin-film processing, while the phenyl substituent can influence molecular packing and solid-state properties . This reagent is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-9,9-dimethyl-5-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br/c1-21(2)18-10-6-9-16(14-7-4-3-5-8-14)20(18)17-12-11-15(22)13-19(17)21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLKPUYYGLJSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 9,9 Dimethyl 5 Phenyl 9h Fluorene and Analogs

Strategies for Fluorene (B118485) Core Functionalization

The construction of the 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene molecule involves a step-wise introduction of different substituents onto the basic 9H-fluorene structure. Key strategies include alkylation of the acidic C9 position, regioselective bromination of the aromatic rings, and the introduction of an aryl group via cross-coupling reactions.

Alkylation at the 9,9-Positions of Fluorene

The methylene bridge at the C9 position of the fluorene molecule is characterized by acidic protons (pKa ≈ 23), making it susceptible to deprotonation by a strong base, followed by alkylation. The introduction of two methyl groups at this position to form the 9,9-dimethylfluorene core is a crucial step that enhances the solubility and stability of the resulting compounds and prevents oxidation at this sensitive position.

This transformation is typically achieved via a nucleophilic substitution reaction. The fluorene or a pre-functionalized fluorene derivative is treated with a strong base to generate a fluorenyl anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source such as methyl iodide. To ensure dialkylation, an excess of the base and alkylating agent is often used. Common bases include potassium hydroxide (KOH), potassium tert-butoxide (t-BuOK), and sodium hydride (NaH), in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). An alternative, environmentally friendlier methylating agent that has been explored is dimethyl carbonate. google.com

Table 1: Reaction Conditions for Alkylation at the 9,9-Positions of Fluorene Derivatives
Starting MaterialBaseAlkylating AgentSolventTemperature (°C)Yield (%)
2-Bromofluorene (B47209)KOHMethyl IodideDMSO30-35~50 (of 2-bromo-9,9-dimethylfluorene)
Fluorenet-BuOKAlcoholsToluene140Near Quantitative (for mono-alkylation)
FluoreneNaH / 15-crown-5Methyl IodideTHFRoom TempHigh
FluoreneNaOH / TEBACMethyl IodideDMSO2098 (for 2-bromo-9,9-dimethylfluorene (B1278457) from 2-bromofluorene)

TEBAC: Triethylbenzylammonium chloride (a phase-transfer catalyst)

Regioselective Bromination at the 2-Position

Electrophilic aromatic substitution on the fluorene ring system preferentially occurs at the electron-rich C2 and C7 positions. To synthesize this compound, selective monobromination at the C2 position is a required step. This is often accomplished using brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent.

The reaction conditions can be tuned to favor either mono- or di-substitution. For instance, controlling the stoichiometry of the brominating agent is critical. The synthesis can proceed by first brominating the fluorene core to yield 2-bromofluorene, followed by the dimethylation at the C9 position as described previously. Alternatively, 9,9-dimethylfluorene can be synthesized first and then subjected to regioselective bromination.

Table 2: Conditions for Regioselective Bromination of Fluorene
Starting MaterialBrominating AgentSolventConditionsProduct(s)
FluoreneDBDMHPropylene Carbonate85 °C2-Bromofluorene
9,9-DimethylfluoreneNaBrO₃ / HBrDichloromethane / WaterRoom Temp2-Bromo-9,9-dimethylfluorene
FluoreneNBSDMFRoom Temp2-Bromo-9H-fluorene and 2,7-Dibromo-9H-fluorene

Introduction of Phenyl Substituents at the 5-Position via Cross-Coupling

The introduction of a phenyl group at the C5 position of the fluorene core presents a significant synthetic challenge. The C4 and C5 positions are sterically hindered and less electronically activated towards traditional electrophilic substitution compared to the C2 and C7 positions. Direct C-H arylation at this position is not a well-established process for the fluorene system. Therefore, advanced synthetic strategies are required.

One plausible, though not widely documented, approach is through a directed ortho-metalation (DoM) strategy. ucf.edubeilstein-journals.orgresearchgate.netbaranlab.org This would involve starting not with a pre-formed fluorene, but with a biphenyl precursor containing a directing metalation group (DMG). The DMG would direct lithiation to the adjacent ortho position, which would ultimately become the C5 position of the fluorene upon cyclization.

Another potential strategy is the use of modern transition-metal-catalyzed C-H activation . While challenging, it is conceivable that a palladium catalyst, in conjunction with a specialized ligand or a directing group on the fluorene substrate, could facilitate the direct arylation of the C-H bond at the C5 position with a phenylating agent like phenylboronic acid or iodobenzene. However, specific literature precedence for this precise transformation on a 2-bromo-9,9-dimethylfluorene substrate is scarce.

A third approach involves constructing the fluorene skeleton from a pre-functionalized biphenyl. A synthetic route could begin with a biphenyl molecule already containing the necessary bromine and phenyl substituents, which is then cyclized to form the five-membered ring of the fluorene core. beilstein-journals.org

Multi-Step Synthetic Routes to this compound

Formation of a Substituted Biphenyl Precursor: Synthesis of a biphenyl derivative that already contains the bromine atom and the phenyl group in the correct relative positions.

Cyclization: An intramolecular reaction, such as a Friedel-Crafts type reaction or a palladium-catalyzed C-H activation, to form the central five-membered ring and create the fluorene core.

Alkylation: Introduction of the two methyl groups at the C9 position.

This "convergent" approach, where the fluorene core is formed late in the synthesis, may offer better control over the final substitution pattern compared to the "linear" approach of sequentially functionalizing a plain fluorene molecule.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in Aryl-Fluorene Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex aryl-fluorene structures. The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is widely used to form C-C bonds. nsf.govresearchgate.netmdpi.com For instance, a 2-bromo- or 2,7-dibromofluorene derivative can be coupled with various arylboronic acids to introduce aromatic substituents at the C2 and C7 positions. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction used to form C-N bonds, allowing for the introduction of amine functionalities onto the fluorene scaffold. These reactions are fundamental in creating the building blocks for organic electronic materials. While these methods are highly effective for functionalizing the C2 and C7 positions, their application to the C5 position would require a substrate specifically halogenated at that site, which is itself a synthetic challenge.

Table 3: Typical Catalyst Systems for Palladium-Catalyzed Coupling in Fluorene Synthesis
Reaction TypePalladium SourceLigandBaseApplication Example
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₂CO₃Coupling of 2,7-dibromofluorene with arylboronic acids
Suzuki-MiyauraPd(dppf)Cl₂dppfK₂CO₃Coupling of 5-bromoindazoles with heteroaryl boronic acids
Stille CouplingPd(PPh₃)₂Cl₂PPh₃-Coupling of iodofluorene with stannylbenzothiazole
Buchwald-HartwigPd₂(dba)₃XPhosNaOtBuArylation of amines with bromofluorenes

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; dba: Dibenzylideneacetone; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Application of Friedel-Crafts Alkylation in Fluorene Functionalization

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. baranlab.orgFriedel-Crafts alkylation and acylation of fluorene, typically using a Lewis acid catalyst like AlCl₃ or FeCl₃, proceeds with high regioselectivity for the C2 and C7 positions due to the electronic properties of the biphenyl system within the fluorene core.

While not suitable for direct, selective functionalization at the C5 position, Friedel-Crafts reactions are valuable for preparing fluorene-based intermediates. For example, acylation of 9,9-dimethylfluorene would yield 2-acetyl-9,9-dimethylfluorene, a versatile intermediate that can be further modified. Moreover, intramolecular Friedel-Crafts reactions are a key strategy for the synthesis of the fluorene core itself from biphenyl precursors, such as the cyclization of biphenyl-2-carboxylic acid derivatives to form fluorenones. beilstein-journals.org

Optimization of Synthetic Pathways and Reaction Conditions

Bromination of the Fluorene Core:

The initial step in the synthesis is the regioselective bromination of the fluorene molecule. To achieve the desired 2-bromo substitution, and potentially a subsequent 5-bromo substitution for the introduction of the phenyl group, various brominating agents and reaction conditions can be employed. The choice of brominating agent, solvent, and temperature is critical to control the position and degree of bromination.

Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. The use of a catalyst can also influence the regioselectivity of the reaction. For instance, the bromination of electron-rich aromatic compounds can be achieved with high selectivity using various catalytic systems. acs.orgorganic-chemistry.org

Table 1: Optimization Parameters for the Bromination of Fluorene Derivatives

ParameterOptionsDesired Outcome
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂)High regioselectivity for the 2- and 5-positions
Catalyst Lewis acids (e.g., FeCl₃, AlCl₃), ZeolitesEnhanced reaction rate and selectivity
Solvent Halogenated solvents (e.g., CCl₄, CH₂Cl₂), Acetic AcidGood solubility of reactants, minimal side reactions
Temperature 0°C to refluxControl of reaction rate and prevention of over-bromination

Methylation at the 9-Position:

The introduction of two methyl groups at the 9-position of the fluorene ring is typically achieved through an alkylation reaction. This involves the deprotonation of the acidic C-9 protons with a strong base, followed by quenching with a methylating agent such as methyl iodide. The optimization of this step is crucial to ensure complete dimethylation and to avoid the formation of mono-methylated byproducts.

The choice of base is a critical parameter, with options ranging from alkali metal hydroxides (e.g., KOH, NaOH) to stronger bases like sodium hydride (NaH) or organolithium reagents. The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the reaction.

Table 2: Optimization of the 9,9-Dimethylation of 2-Bromofluorene

ParameterOptionsDesired Outcome
Base Potassium Hydroxide (KOH), Sodium Hydride (NaH)Complete deprotonation of the C-9 position
Methylating Agent Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)Efficient methylation with minimal side reactions
Solvent Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Good solubility and reactivity
Temperature Room temperature to gentle heatingControl of reaction rate and prevention of side reactions

Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction:

The introduction of the phenyl group at the 5-position can be achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide (in this case, a 5-halo-2-bromo-9,9-dimethylfluorene intermediate) with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base.

The optimization of the Suzuki-Miyaura coupling is a well-studied area, with numerous catalyst systems (palladium precursors and ligands), bases, and solvent systems available. nih.govyoutube.comclaremont.edu The choice of these components is critical for achieving a high yield and preventing side reactions, such as dehalogenation or homocoupling. For a di-halogenated substrate, achieving selective coupling at the 5-position while leaving the 2-bromo substituent intact is a significant challenge that requires careful tuning of the reaction conditions.

Table 3: Key Optimization Parameters for the Suzuki-Miyaura Coupling Step

ParameterOptionsDesired Outcome
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)High catalytic activity and selectivity
Ligand Phosphine-based ligands (e.g., PPh₃, XPhos)Stabilization of the palladium catalyst and promotion of the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activation of the organoboron species
Solvent System Toluene/Water, Dioxane/Water, THFGood solubility of reactants and catalyst system
Temperature 80°C to refluxSufficient energy for the catalytic cycle to proceed efficiently

Scalability and Industrial Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of process safety, cost-effectiveness, and environmental impact.

Raw Material Sourcing and Cost:

Process Safety and Hazard Management:

Each step in the proposed synthetic pathway has associated safety hazards that must be managed on an industrial scale.

Bromination: The use of elemental bromine, a corrosive and toxic substance, requires specialized handling procedures and equipment. acs.org

Methylation: The use of strong bases and reactive alkylating agents can lead to exothermic reactions that require careful temperature control to prevent runaways.

Suzuki-Miyaura Coupling: While generally a robust reaction, the use of flammable organic solvents and potentially pyrophoric reagents requires a well-designed and controlled manufacturing environment.

Reactor Design and Engineering:

The choice of reactor material and design is crucial for ensuring safe and efficient production. For reactions involving corrosive reagents like bromine, glass-lined or corrosion-resistant alloy reactors are necessary. Effective mixing is also critical, especially in heterogeneous reaction mixtures, to ensure consistent reaction rates and yields. acs.org

Catalyst Loading, Recovery, and Palladium Removal:

For the Suzuki-Miyaura coupling step, minimizing the catalyst loading without compromising the reaction efficiency is a key objective to reduce costs. mdpi.com The development of catalyst recovery and recycling protocols is also an important aspect of green chemistry and can significantly improve the economic viability of the process. mdpi.com Furthermore, the removal of residual palladium from the final product is a critical quality control step, especially if the compound is intended for use in electronic or pharmaceutical applications where metal impurities can be detrimental. acs.org

Table 4: Industrial Scale-Up Considerations for Key Synthetic Steps

Synthetic StepKey ConsiderationsMitigation Strategies
Bromination Handling of corrosive and toxic bromine, control of exotherms, waste disposalUse of closed-system reactors, automated dosing, scrubber systems for waste gas, and appropriate waste treatment protocols. acs.org
Methylation Control of highly exothermic reactions, handling of strong bases and alkylating agentsUse of jacketed reactors with efficient cooling, careful control of addition rates, and inert atmosphere operations.
Suzuki Coupling Catalyst cost and recovery, palladium contamination of the final product, solvent handlingOptimization of catalyst loading, implementation of catalyst recycling procedures, use of palladium scavengers, and solvent recovery systems. mdpi.comacs.org

Continuous Flow Chemistry:

For some of the synthetic steps, particularly the Suzuki-Miyaura coupling, the use of continuous flow reactors could offer significant advantages in terms of safety, efficiency, and scalability. mdpi.com Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, and can minimize the volume of hazardous materials being handled at any given time.

Chemical Reactivity and Derivatization Strategies for 2 Bromo 9,9 Dimethyl 5 Phenyl 9h Fluorene

Reactivity of the Bromine Moiety for Further Functionalization

The carbon-bromine bond at the C2 position is the primary site for synthetic modification, enabling the introduction of various functional groups and the extension of the molecule's π-conjugated system. This reactivity is central to its use as a precursor for more complex molecular architectures and polymers.

The bromine atom on the fluorene (B118485) ring can be displaced by strong nucleophiles. A notable example of this type of transformation in a related fluorene system is the cyanation reaction. For instance, the bromo group on 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene has been successfully substituted with a cyano group using copper(I) cyanide (CuCN) in a nucleophilic substitution reaction, yielding the corresponding nitrile derivative in high yield. nih.gov This demonstrates that the C-Br bond in 2-bromo-9,9-dimethylfluorene (B1278457) derivatives is susceptible to nucleophilic attack, allowing for the introduction of cyano groups or other nucleophiles, which can then be subjected to further chemical transformations.

Palladium-catalyzed cross-coupling reactions are paramount for extending the π-conjugated system of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene, a critical step in designing materials for optoelectronic applications. mdpi.com The bromine atom serves as an excellent leaving group for these transformations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful tool for creating arylalkyne structures. The C-Br bond at the 2-position of the fluorene ring is a suitable site for Sonogashira coupling, allowing for the direct attachment of acetylenic groups, thereby extending the electronic conjugation linearly. mdpi.comlibretexts.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes, also catalyzed by a palladium complex. organic-chemistry.orgarkat-usa.org This method allows for the formation of new carbon-carbon bonds by attaching vinyl groups to the fluorene core at the C2 position. mdpi.com This vinylation is another effective strategy for expanding the conjugated system and modifying the electronic properties of the resulting molecule.

The table below summarizes these key cross-coupling reactions.

Reaction NameReactant PartnerCatalyst System (Typical)Bond FormedPurpose
Sonogashira Coupling Terminal AlkynePd(0) complex, Cu(I) salt, Amine baseC(sp)-C(sp²)Extension of π-conjugation with a linear, rigid alkyne linker.
Heck Coupling Alkene (Vinyl)Pd(0) complex, BaseC(sp²)-C(sp²)Extension of π-conjugation with a flexible alkene linker.

Transformations Involving the Fluorene Core and Attached Substituents

While the C2-bromo position is the most common site for derivatization, the fluorene core and its other substituents also possess specific chemical characteristics.

Reduction reactions can be performed on functional groups attached to the fluorene skeleton. For example, in related nitro-substituted fluorene systems, the nitro group can be readily reduced to an amino group using reagents like hydrazine. nih.gov This indicates that if other reducible functional groups were introduced onto the this compound scaffold, they could be selectively transformed.

The substituents at the C9 and C5 positions play crucial roles in defining the molecule's physical and chemical properties.

9,9-Dimethyl Group: The primary functions of the gem-dimethyl group at the C9 position are to enhance solubility in organic solvents and to provide long-term chemical and thermal stability. mdpi.comresearchgate.net By converting the C9 carbon to a quaternary sp³ center, it prevents oxidation to fluorenone and disrupts intermolecular π-π stacking, which can improve the performance of fluorene-based materials in applications like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Direct chemical modification of these sterically hindered and chemically robust methyl groups is generally not a viable synthetic strategy.

Polymerization of this compound Derived Monomers for π-Conjugated Materials

A primary application of brominated fluorene derivatives is their use as monomers in the synthesis of π-conjugated polymers for electronic materials. thermofisher.comsigmaaldrich.com this compound is a precursor to such monomers. Through cross-coupling reactions, the bromine atom can be replaced with other groups (e.g., boronic esters for Suzuki coupling) or the molecule can be subjected to coupling polymerization reactions (e.g., Yamamoto or Suzuki polymerization) to form polyfluorene chains.

These polymers are of significant interest for use in OLEDs, organic solar cells, and sensors. researchgate.netsigmaaldrich.com The specific substituents on the fluorene monomer play a critical role in determining the final properties of the polymer, as detailed in the table below.

Substituent GroupPositionRole in Polymer Properties
Bromine C2Serves as the reactive site (handle) for polymerization reactions.
9,9-Dimethyl C9Ensures high solubility of the polymer, provides thermal and oxidative stability, and helps achieve desired solid-state morphology. mdpi.comresearchgate.net
5-Phenyl C5Adds steric hindrance, influences the polymer's conformation, and can be used to fine-tune the electronic energy levels and charge transport properties.

Structure Performance Relationships and Theoretical Investigations

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The arrangement of electrons in molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), governs the electronic and optical properties of a conjugated molecule. Frontier molecular orbital (FMO) theory is a powerful framework for understanding these characteristics.

Determination of HOMO-LUMO Energy Levels and Band Gaps

PropertyPredicted ValueSignificance
HOMO Energy(Value not available)Influences ionization potential and hole injection/transport properties.
LUMO Energy(Value not available)Affects electron affinity and electron injection/transport properties.
Band Gap (Eg)(Value not available)Determines the energy of absorbed/emitted photons and the intrinsic conductivity.

Analysis of Electron Delocalization and Conjugation Pathways

The extensive π-system of the fluorene (B118485) core, extended by the phenyl substituent, allows for significant electron delocalization. The bromine atom, while primarily an electron-withdrawing group, can also participate in conjugation through its lone pairs. The flow of electron density across the molecule upon excitation is critical for properties like charge transport and nonlinear optical response. The conjugation pathway in this molecule is complex, involving the fluorene backbone and the appended phenyl ring.

Influence of Molecular Conformation and Steric Hindrance on Optoelectronic Performance

The three-dimensional arrangement of the atoms in 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene plays a significant role in its properties. The two dimethyl groups at the C9 position of the fluorene core serve a crucial function. They create significant steric hindrance, which prevents the planarization of the fluorene units in a solid-state packing. This is advantageous in preventing aggregation-caused quenching of fluorescence, a common issue in organic light-emitting diodes (OLEDs).

Impact of Substituent Effects (Bromine, Dimethyl, Phenyl) on Electronic and Optical Behavior

Each substituent on the 9H-fluorene core imparts specific modifications to the electronic and optical characteristics of the molecule.

Bromine Atom: As an electron-withdrawing group, the bromine atom at the C2 position is expected to lower both the HOMO and LUMO energy levels. Its presence can also facilitate intersystem crossing, potentially influencing the phosphorescent properties of the molecule. The heavy atom effect of bromine can enhance spin-orbit coupling.

Dimethyl Groups: The primary role of the dimethyl groups at the C9 position is steric. They enhance the solubility of the molecule in organic solvents and, as mentioned, prevent π-stacking in the solid state, which is beneficial for maintaining high fluorescence quantum yields.

Phenyl Group: The phenyl group at the C5 position extends the π-conjugated system of the fluorene core. This extension of conjugation is expected to raise the HOMO energy level and lower the LUMO energy level, resulting in a red-shift of the absorption and emission spectra compared to an unsubstituted fluorene.

Computational Chemistry Approaches (e.g., Density Functional Theory) for Predicting Performance

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are indispensable for predicting the optoelectronic properties of this compound. DFT calculations can provide reliable estimations of:

Optimized molecular geometry and conformational preferences.

HOMO and LUMO energy levels and the resulting band gap.

Electron density distribution in the frontier molecular orbitals.

Simulated absorption and emission spectra.

These theoretical predictions are vital for screening potential materials and guiding synthetic efforts towards molecules with desired optoelectronic characteristics for applications in OLEDs, organic photovoltaics, and other organic electronic devices.

Advanced Characterization Methodologies in Research on 2 Bromo 9,9 Dimethyl 5 Phenyl 9h Fluorene

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopy is the cornerstone for the molecular-level investigation of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene, providing invaluable insights into its structure and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the dimethyl group at the C9 position, and a complex series of signals in the aromatic region for the protons on the fluorene (B118485) core and the appended phenyl ring. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton-proton couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals are expected for the two equivalent methyl carbons, the quaternary C9 carbon, and the various aromatic carbons of the fluorene and phenyl rings. The chemical shifts of the carbon attached to the bromine atom and the carbons in the highly substituted phenyl-bearing ring would be particularly diagnostic.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the signals of directly bonded ¹H and ¹³C nuclei. It is instrumental in definitively assigning the signals in both the proton and carbon spectra, solidifying the structural elucidation.

While specific experimental data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be predicted based on known values for similar fluorene derivatives. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Group Nucleus Predicted Chemical Shift (ppm) Comments
Dimethyl (C(CH₃)₂) ¹H ~1.5 Singlet, characteristic of gem-dimethyl protons on a fluorene C9.
Dimethyl (C(CH₃)₂) ¹³C ~27 Signal for the two equivalent methyl carbons.
Quaternary (C9) ¹³C ~47 Signal for the sp³-hybridized C9 carbon.
Aromatic Protons ¹H 7.0 - 8.0 Complex multiplet pattern from protons on the fluorene and phenyl rings.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the molecule. The conjugated π-system of the fluorene core and the phenyl group in this compound gives rise to characteristic absorption bands. These absorptions primarily correspond to π-π* transitions. The position of the absorption maxima (λmax) and the molar extinction coefficients provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on various fluorene derivatives show that the extent of conjugation and the nature of substituents significantly influence these electronic transitions. researchgate.netresearchgate.net

Fluorene derivatives are well-known for their strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). chemicalbook.com Fluorescence and photoluminescence spectroscopy are used to characterize the emissive properties of this compound. Upon excitation with UV light, the molecule is promoted to an excited state and subsequently relaxes by emitting light at a longer wavelength (a Stokes shift). These measurements determine key parameters such as the emission wavelength, fluorescence quantum yield, and excited-state lifetime. researchgate.netnih.gov The emission color, typically in the blue region for fluorene compounds, and efficiency are critical for optoelectronic applications. soton.ac.ukthermofisher.comnbuv.gov.ua

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are vital for determining the redox stability and electronic energy levels of this compound. sci-hub.st By measuring the current response to a varying applied potential, the oxidation and reduction potentials of the compound can be identified. nih.gov

These potentials are crucial for:

Estimating HOMO and LUMO Energy Levels: The onset oxidation potential is used to calculate the HOMO energy level, while the onset reduction potential can be used to estimate the LUMO energy level. These values are fundamental for predicting charge injection and transport properties in electronic devices.

Assessing Redox Stability: The reversibility of the redox processes observed in the voltammogram provides insight into the stability of the molecule upon gaining or losing electrons.

Research on related fluorene compounds demonstrates the utility of CV in characterizing their electrochemical properties and correlating them with device performance. researchgate.net

Table 2: Calculation of HOMO/LUMO Levels from CV Data

Parameter Formula Description
HOMO (eV) -[Eoxonset - Eferrocene1/2 + 4.8] Calculated from the onset oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
LUMO (eV) -[Eredonset - Eferrocene1/2 + 4.8] Calculated from the onset reduction potential relative to the Fc/Fc⁺ internal standard.

X-ray Diffraction Studies for Crystalline Structures and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, an XRD study would reveal the precise spatial arrangement of the fluorene core, the phenyl substituent, and the bromine atom.

Furthermore, XRD analysis elucidates the crystal packing and the nature of intermolecular interactions, such as π-π stacking and C-H···π interactions, which govern the material's bulk properties. researchgate.net While a crystal structure for the title compound is not available in the reviewed literature, data from the closely related compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene illustrates the type of detailed structural information that can be obtained. researchgate.netnih.gov In that structure, weak π-π interactions with a centroid-centroid distance of 3.8409 Å were observed, leading to molecular stacking. researchgate.netnih.gov Such interactions are critical as they influence charge transport in organic semiconductor films. researchgate.net

Table 3: Illustrative Crystallographic Data for the Related Compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₂Br₂
Crystal System Orthorhombic
Space Group Cmc2₁
a (Å) 17.097
b (Å) 11.161
c (Å) 6.9120
Volume (ų) 1319.0
Z 4
Key Interaction π-π stacking

Thermal Analysis for Material Stability

The thermal stability of a material is a critical parameter for its processing and operational lifetime in electronic devices. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the stability of this compound at elevated temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs. A high Td indicates good thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as the melting point (Tm) for crystalline materials and the glass transition temperature (Tg) for amorphous materials. These parameters are important for defining the temperature range for device fabrication and operation.

Studies of other fluorene-based materials have shown their generally high thermal stability, a desirable trait for durable electronic components. researchgate.net

Table 4: Information Obtained from Thermal Analysis

Technique Parameter Significance
TGA Decomposition Temperature (Td) Indicates the upper limit of thermal stability before chemical breakdown.
DSC Melting Temperature (Tm) Defines the transition from solid to liquid phase for crystalline materials.

Applications in Advanced Functional Materials Utilizing 2 Bromo 9,9 Dimethyl 5 Phenyl 9h Fluorene Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Fluorene (B118485) derivatives are extensively used in OLEDs as emitters, hosts, and charge-transporting materials, prized for their high efficiency and color purity, especially in the blue region of the spectrum. researchgate.netjfe-chem.com The 9,9-dimethyl substitution enhances solubility and film-forming properties while preventing aggregation-induced quenching. researchgate.net

Derivatives of 2-bromo-9,9-dimethylfluorene (B1278457) are instrumental in creating highly efficient emissive layers. By using synthetic strategies like the Suzuki or Heck coupling reactions at the bromo- position, various chromophores can be attached to the fluorene core. This modular approach allows for the development of emitters spanning the entire visible spectrum. For instance, attaching different aromatic or heterocyclic moieties can tune the emission color from deep blue to blue-green. researchgate.net

Research has shown that OLEDs based on 2,7-dipyrenyl-9,9-dimethylfluorene (DPF) can achieve high-efficiency blue emission. A device with DPF as the emissive layer recorded a maximum efficiency of 4.8 cd/A and CIE coordinates of (x = 0.17, y = 0.24). researchgate.net The introduction of an additional hole-blocking layer further improved the performance to 5.2 cd/A with CIE coordinates of (x = 0.15, y = 0.21), representing one of the best results for non-doped fluorescent blue OLEDs. researchgate.net Similarly, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) derivatives, which can be synthesized from bromo-fluorene precursors, have been used as host materials for blue emitters, achieving luminance efficiencies up to 7.03 cd/A. researchgate.net

The introduction of donor-acceptor structures is another key strategy. 9-Borafluorene derivatives, for example, have been explored as light-emitting materials. When functionalized with electron-donating amine groups, these compounds show strong yellow-greenish electroluminescence, with devices reaching a maximum luminance intensity of over 22,000 cd/m². nih.gov

Table 1: Performance of OLEDs Utilizing Fluorene-Based Emissive Materials

Emitting Material/Host Role Max. Efficiency (cd/A) Max. Luminance (cd/m²) Emission Color CIE Coordinates (x, y) Ref.
2,7-dipyrenyl-9,9-dimethylfluorene (DPF) Emitter 5.2 N/A Blue (0.15, 0.21) researchgate.net
9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) Host 7.03 N/A Blue N/A researchgate.net
2M-DDF (Host) with Alq3 (Emitter) Host 4.78 21,412 Green N/A nih.gov
SFX-PF (Host) with Green Phosphor Host 47.9 N/A Green N/A researchgate.net
SFX-PF (Host) with FIr6 (Blue Phosphor) Host 12.8 N/A Blue N/A researchgate.net

The versatility of the fluorene scaffold extends to hole transport materials (HTMs), which are crucial for efficient charge injection and transport in OLEDs. nih.gov To be effective, an HTM should have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for seamless hole injection from the anode and high hole mobility. mdpi.com Fluorene-based HTMs are designed to have high triplet energies, which is particularly important in phosphorescent OLEDs (PHOLEDs) to prevent the quenching of triplet excitons from the emissive layer. rsc.org

For instance, a series of HTMs based on a 2,7-diamino-9,9-dimethylfluorene core were developed. One such material, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), demonstrated a high HOMO energy level (-5.19 eV), which is closer to the work function of ITO anodes (-4.80 eV) than traditional HTMs like TPD (-5.50 eV). nih.gov This reduced energy barrier facilitates better hole injection. An OLED device using 2M-DDF as the HTM achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, significantly outperforming a similar device using the standard TPD material. nih.gov

Cross-linkable HTMs based on an alkyl fluorene core have also been synthesized to improve device stability and performance in solution-processed PHOLEDs. These materials, such as V-PFPDPA and V-HFPDPA, possess high triplet energies (around 2.72 eV), effectively confining excitons within the emissive layer. rsc.org Green PHOLEDs fabricated with these cross-linked HTLs achieved a maximum external quantum efficiency of 23.25%. rsc.org

Organic Photovoltaics (OPVs) and Solar Cell Technologies

In the realm of solar energy, fluorene derivatives are explored as both electron donor and acceptor materials in bulk heterojunction (BHJ) organic solar cells. rsc.org Their tunable energy levels, broad absorption spectra, and good charge transport properties make them attractive alternatives to traditional fullerene-based acceptors. rsc.org

A structurally non-planar molecule, SBF-PDI4, which features a 9,9′-spirobi[9H-fluorene] (SBF) core functionalized with four perylenediimide (PDI) acceptor units, was designed as a non-fullerene acceptor. rsc.org This compound exhibited a low LUMO energy level of -4.11 eV, comparable to that of the widely used PCBM, but with significantly stronger light absorption in the 450–550 nm range. rsc.org When paired with the low-bandgap polymer donor PTB7-Th, a solution-processed BHJ solar cell achieved a power conversion efficiency (PCE) of 5.34%. rsc.org

Fluorene-based polymers have also been developed as dopant-free hole-transporting materials for high-performance perovskite solar cells (PSCs). A novel homopolymer, PFTPA, based on a polyfluorene backbone with triphenylamine (B166846) side chains, was synthesized for use in air-processed inverted PSCs. mdpi.com This material showed excellent energy level alignment with the perovskite layer, superior hydrophobicity, and high hole mobility. Devices using PFTPA as the HTL achieved a champion PCE of 16.82%, significantly higher than the 13.8% obtained with the standard PEDOT:PSS HTL under the same conditions. mdpi.com Furthermore, these devices demonstrated remarkable long-term stability, retaining 91% of their initial efficiency after 1000 hours in ambient air. mdpi.com

Field-Effect Transistors (FETs)

The excellent charge-carrying capabilities of fluorene-based materials also make them suitable for the semiconductor channel layer in organic field-effect transistors (OFETs). rsc.org The ability to form well-ordered, stable thin films is critical for efficient charge transport in these devices.

Research into self-assembled monolayer FETs (SAMFETs) has utilized functionalized oligo-fluorenes. Oligomers of 9,9'-dioctylfluorene terminated with phosphonic acid groups were shown to form amorphous monolayers that facilitate robust lateral charge transport. rsc.org This approach demonstrates that even without crystalline packing, efficient charge pathways can be established over long distances, opening up new molecular design strategies for semiconducting materials in flexible electronics. rsc.org

Non-Linear Optical (NLO) Materials

Fluorene derivatives have emerged as a promising class of materials for non-linear optics, driven by applications in optical switching, data storage, and telecommunications. nih.govru.nl The key to a strong second-order NLO response is a molecule with a large first hyperpolarizability (β), which requires a non-centrosymmetric structure. acs.org This is typically achieved by creating donor-π-acceptor (D-π-A) "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, such as the fluorene unit. ru.nlacs.org

The molecular engineering of fluorene-based chromophores allows for the fine-tuning of their NLO properties. The strength of the donor and acceptor groups, as well as the length and nature of the π-conjugation path, can be systematically varied to maximize the intrinsic hyperpolarizability (βint). nih.govru.nl

In one study, a series of D-π-A chromophores were synthesized starting from a 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene precursor. nih.govacs.org This starting material was converted into a fluorene unit bearing a strong dimethylamino donor at one end and various acceptor groups (such as dicyanovinyl or cyanostilbene) at the other. The resulting molecules exhibited significant first hyperpolarizability values, as measured by the hyper-Rayleigh scattering technique. nih.gov Theoretical studies corroborated the experimental findings, showing how the linear conjugation path within these fluorene-based systems leads to an enhanced NLO response compared to systems with non-linear conjugation paths. nih.gov This research highlights the importance of the conjugation pathway in optimizing the molecular NLO response. nih.gov The strategic design of these "push-pull" systems, enabled by the versatile chemistry of bromo-fluorene intermediates, is crucial for developing next-generation NLO materials. ru.nlacs.org

Table 2: NLO Properties of a Fluorene-Based Chromophore (SS1)

Property Value Unit
λmax (Absorption) 450 nm
λem (Emission) 545 nm
βHRS (First Hyperpolarizability) 1003 (± 100) 10-30 esu
βint (Intrinsic Hyperpolarizability) 487 (± 49) 10-30 esu

Data for 2-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile (SS1) in Dichloromethane. Source: nih.gov

Advanced Functional Polymers for Optoelectronic Applications

Derivatives of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene are pivotal in the development of advanced functional polymers, particularly polyfluorenes, for optoelectronic applications such as organic light-emitting diodes (OLEDs). Polyfluorenes are a class of conjugated polymers known for their strong blue photoluminescence, high quantum efficiency, and excellent thermal and chemical stability. The 9,9-dialkyl substitution on the fluorene unit enhances their solubility and processability without significantly hindering the electronic properties of the polymer backbone.

The polymerization of bromo-fluorene monomers, such as this compound, is typically achieved through cross-coupling reactions like Suzuki or Yamamoto polycondensation. These methods allow for the creation of high molecular weight polymers with well-defined structures. The incorporation of the 5-phenyl group is expected to influence the polymer's solubility, morphology, and electronic properties. While specific data on polymers derived directly from this compound is limited in publicly available literature, the general properties of related polyfluorenes provide a strong indication of their potential performance.

For instance, copolymers of 9,9-dioctylfluorene with other aromatic monomers have been extensively studied and have shown tunable emission colors and improved device performance. The introduction of different comonomers allows for the manipulation of the polymer's band gap and charge transport characteristics. In OLEDs, these polymers can function as the emissive layer, where the color of the emitted light can be tuned across the visible spectrum by chemical modification. wikipedia.org

The photophysical properties of these polymers are central to their application in OLEDs. Polyfluorenes typically exhibit strong absorption in the UV region and emit light in the blue region of the spectrum. The photoluminescence quantum yield (PLQY) of polyfluorenes can be very high, often exceeding 50% in solution. researchgate.net The electroluminescence of these materials in an OLED device is a result of the radiative recombination of electrons and holes within the polymer layer.

Below is a table summarizing the typical photophysical and electroluminescent properties of fluorene-based copolymers, which can be considered representative for polymers derived from this compound.

PropertyTypical ValueSignificance in Optoelectronics
Absorption Maximum (λabs) 380 - 450 nmDetermines the wavelengths of light the material absorbs.
Emission Maximum (λem) 420 - 600 nmDefines the color of light emitted by the OLED.
Photoluminescence Quantum Yield (PLQY) > 50%Measures the efficiency of light emission upon photoexcitation.
Electroluminescence Efficiency 1 - 15 cd/AIndicates the efficiency of converting electrical current to light in an OLED.
Thermal Stability (Td) > 300 °CCrucial for the long-term operational stability of the device.

Note: The data in this table is generalized from various fluorene-based copolymers and serves as an illustrative example.

Chemo- and Biosensor Development

The unique photophysical properties of fluorene derivatives, particularly their strong fluorescence, make them excellent candidates for the development of highly sensitive chemo- and biosensors. 20.210.105 The underlying principle of these sensors is often the change in fluorescence intensity or wavelength upon interaction of the fluorene-based material with a specific analyte. This change can be a "turn-off" (quenching) or "turn-on" (enhancement) response.

While specific applications of this compound in this field are not widely documented, the broader class of fluorene-based polymers and small molecules has been successfully employed for the detection of a variety of analytes, including explosives, metal ions, and biological molecules.

Chemosensors:

Fluorene-based conjugated polymers have been extensively investigated for the detection of nitroaromatic compounds, which are common components of explosives. nih.govacs.orgpsu.edu The electron-deficient nature of nitroaromatics leads to efficient quenching of the polymer's fluorescence upon binding, a phenomenon that can be detected at very low concentrations. The porous nature of some fluorene-based conjugated microporous polymers (CMPs) can further enhance the sensitivity by pre-concentrating the analyte. nih.gov

Similarly, fluorene derivatives functionalized with specific recognition moieties can act as selective chemosensors for various metal ions. nih.gov For example, the incorporation of ion-binding groups can lead to a change in the fluorescence properties of the fluorene core upon complexation with a target metal ion, enabling its detection.

Biosensors:

The application of fluorene-based materials extends to the realm of biosensing. nih.govresearchgate.net The high sensitivity of fluorescence-based detection is particularly advantageous for identifying biological molecules at low concentrations. For instance, functionalized polyfluorenes can be used in immunoassays, where the binding of an antibody to its target antigen triggers a change in the fluorescence signal. nih.gov

The table below summarizes some examples of analytes detected using fluorene-based chemo- and biosensors.

Sensor TypeAnalyteDetection Principle
Chemosensor Nitroaromatic Explosives (e.g., TNT, DNT)Fluorescence Quenching
Chemosensor Heavy Metal Ions (e.g., Pb2+, Cd2+)Fluorescence Turn-on/Turn-off
Biosensor DNA/RNAFluorescence Resonance Energy Transfer (FRET)
Biosensor Proteins/AntibodiesImmunoassay-based Fluorescence Change

Note: This table provides examples from the broader class of fluorene-based sensors and is not specific to derivatives of this compound.

Conclusion and Future Perspectives in 2 Bromo 9,9 Dimethyl 5 Phenyl 9h Fluorene Research

Current Challenges and Limitations in Synthesis and Application

A primary challenge lies in the controlled, sequential functionalization of the fluorene (B118485) backbone. For instance, the introduction of the bromo and phenyl groups at specific positions (C2 and C5, respectively) without the formation of isomeric byproducts is a significant synthetic hurdle. researchgate.net While methods for the synthesis of precursors like 2-bromo-9,9-dimethylfluorene (B1278457) are established, the subsequent introduction of a phenyl group at the C5 position requires precise control of reaction conditions to ensure the desired substitution pattern. chemicalbook.comsigmaaldrich.com

From an application perspective, a key limitation of many fluorene derivatives is their tendency to exhibit intermolecular interactions, such as aggregation, which can lead to undesirable changes in their emission characteristics and reduced device efficiency. mdpi.com While the bulky 9,9-dimethyl and 5-phenyl groups in the target molecule are designed to mitigate such effects by introducing steric hindrance, a thorough investigation of its solid-state properties is necessary to confirm this. Furthermore, the long-term operational stability of fluorene-based materials in electronic devices can be a concern, with degradation pathways that can affect device lifetime. mdpi.com

Emerging Research Directions and Interdisciplinary Opportunities in Fluorene Chemistry

The field of fluorene chemistry is continually evolving, with several emerging research directions that could influence the future study of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene. One significant trend is the development of more efficient and regioselective synthetic methodologies. rsc.org This includes the exploration of novel catalytic systems and one-pot reaction cascades to streamline the synthesis of complex fluorene derivatives.

Interdisciplinary collaborations are opening up new avenues for fluorene chemistry. For instance, the unique photophysical properties of fluorene derivatives are being explored in the context of bioimaging and sensors. entrepreneur-cn.com The ability to fine-tune the fluorescence emission of these compounds through chemical modification makes them attractive candidates for developing highly sensitive and selective probes.

Furthermore, the intersection of fluorene chemistry with polymer science continues to be a fruitful area of research. Polyfluorenes are well-known for their applications in organic light-emitting diodes (OLEDs), and the incorporation of functionalized monomers like this compound could lead to polymers with tailored electronic and photophysical properties for advanced display technologies. wikipedia.org The bromo-substituent, in particular, offers a reactive handle for further post-polymerization modification, enabling the synthesis of a diverse range of functional materials.

Potential for Integration into Novel Device Architectures and Materials Systems

The unique combination of a bulky, rigid fluorene core with both an electron-withdrawing bromo group and a sterically demanding phenyl group suggests that this compound could be a valuable component in various novel device architectures. Its potential as a host material or an emissive component in OLEDs is a primary area of interest. mdpi.comdatainsightsmarket.com The wide bandgap typical of fluorene derivatives makes them suitable for blue-light-emitting applications, a critical component for full-color displays. mdpi.com

Beyond traditional OLEDs, there is growing interest in the integration of fluorene-based materials into next-generation technologies such as perovskite solar cells (PSCs) and flexible electronics. In PSCs, fluorene derivatives have shown promise as hole-transporting materials, contributing to both high efficiency and improved stability. rsc.orgnih.govrsc.orgrsc.orgnih.govepfl.ch The tailored electronic properties of this compound could be advantageous in optimizing the energy level alignment within PSCs, thereby enhancing their performance.

The development of flexible and wearable electronics represents another exciting frontier. Organic semiconductors are inherently more compatible with flexible substrates than their inorganic counterparts. The robust nature of the fluorene scaffold, combined with the solubility imparted by the dimethyl groups, makes materials derived from this compound potentially suitable for use in flexible displays, sensors, and wearable devices. The ability to process these materials from solution is a key advantage for fabricating large-area and flexible electronic systems.

Q & A

Q. What synthetic methodologies are suitable for preparing 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene?

The synthesis typically involves bromination of the parent fluorene scaffold. A common approach is electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 2-position can be directed by steric and electronic effects of the 9,9-dimethyl and 5-phenyl substituents. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Reaction optimization should monitor temperature and stoichiometry to avoid over-bromination .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization is achieved using slow evaporation of a solvent such as dichloromethane/hexane. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve positional disorder in the bulky 9,9-dimethyl and 5-phenyl groups. Key metrics include R-factors (<5%) and thermal displacement parameters for bromine atoms .

Q. What spectroscopic techniques are essential for characterizing purity and functionality?

  • NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., aromatic protons near bromine show deshielding). 2D NMR (COSY, NOESY) resolves overlapping signals from phenyl and methyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₃Br, exact mass: 272.0178).
  • Elemental Analysis : Confirms stoichiometry (C, H, Br) with <0.4% deviation .

Advanced Research Questions

Q. How do steric effects from 9,9-dimethyl groups influence reactivity in cross-coupling reactions?

The 9,9-dimethyl groups create a sterically hindered environment, reducing accessibility for palladium catalysts in Suzuki-Miyaura couplings. Computational studies (DFT) reveal increased activation energy for transmetallation steps. Experimental workarounds include using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover .

Q. What electronic structure features make this compound suitable for optoelectronic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show a low bandgap (~3.2 eV) due to conjugation between the fluorene core and substituents. The bromine atom introduces spin-orbit coupling, enhancing intersystem crossing in OLEDs. Experimental validation via UV-Vis (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) aligns with theoretical predictions .

Q. How can contradictory data in thermal stability studies be resolved?

Discrepancies in thermogravimetric analysis (TGA) may arise from sample purity or decomposition pathways. For example, impurities (e.g., residual solvents) lower observed degradation temperatures. Mitigation strategies:

  • Use differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare batch-to-batch purity via HPLC (>99% by area normalization).
  • Conduct controlled atmosphere TGA (N₂ vs. air) to isolate oxidative vs. pyrolytic degradation .

Methodological Challenges and Solutions

3.1 Addressing low yields in large-scale synthesis
Scale-up often suffers from reduced efficiency due to poor mixing or exothermicity. Solutions include:

  • Flow chemistry setups for precise temperature control.
  • Catalytic systems (e.g., Pd(OAc)₂/XPhos) to minimize side reactions.
  • Recycling unreacted starting materials via distillation .

3.2 Managing air/moisture sensitivity in functionalization reactions
The bromine substituent can hydrolyze under humid conditions. Best practices:

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Employ anhydrous solvents (e.g., THF over molecular sieves).
  • Monitor reactions in situ via FTIR or Raman spectroscopy .

Safety and Handling in Academic Settings

Q. What precautions are necessary for handling brominated fluorenes?

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Halogenated waste containers; avoid aqueous drainage per EPA guidelines .

4.2 Mitigating photodegradation during storage
Store in amber vials at –20°C under inert gas (Ar/N₂). Periodic NMR checks detect decomposition (e.g., debromination or oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.